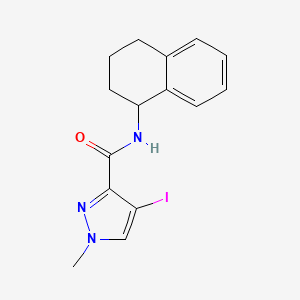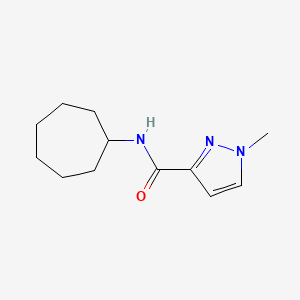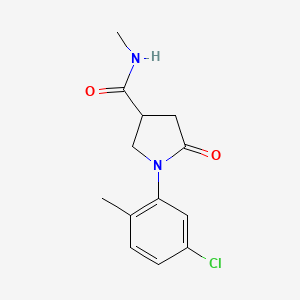![molecular formula C22H30N2O3 B5974667 3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is also known as CPP-115 and belongs to the class of compounds called GABA aminotransferase inhibitors.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has a calming effect and can reduce the risk of seizures and addiction.
Biochemical and Physiological Effects:
CPP-115 has several biochemical and physiological effects. Studies have shown that CPP-115 can increase the levels of GABA in the brain, which can reduce the risk of seizures and addiction. CPP-115 has also been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy. Additionally, CPP-115 has been shown to have anxiolytic effects, which can reduce anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-115 is its potential applications in various fields of research, including addiction and epilepsy. Additionally, CPP-115 is a small molecule, making it easier to study than larger molecules. However, there are also limitations to using CPP-115 in lab experiments. The synthesis process is complex and requires expertise in organic chemistry, which can limit the availability of the compound. Additionally, CPP-115 has a short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several future directions for research on CPP-115. One potential area of research is in the development of new treatments for addiction and substance abuse. Additionally, there is potential for the development of new treatments for epilepsy and other neurological disorders. Further research is also needed to understand the long-term effects of CPP-115 and to develop more efficient synthesis methods. Overall, CPP-115 has significant potential for scientific research and has already shown promising results in several areas of study.
Méthodes De Synthèse
CPP-115 is synthesized using a multi-step process that involves the reaction of several reagents. The synthesis process involves the use of a piperidine derivative, which is reacted with a carboxylic acid and an isocyanate to form the final product. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
CPP-115 has several potential applications in scientific research. One of the most promising areas of research is in the field of addiction and substance abuse. Studies have shown that CPP-115 can reduce the craving for drugs such as cocaine and methamphetamine, making it a potential treatment option for addiction. CPP-115 has also been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.
Propriétés
IUPAC Name |
3-[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-20-10-4-6-18(14-20)15-23-21(25)12-11-17-7-5-13-24(16-17)22(26)19-8-2-3-9-19/h4,6,8,10,14,17H,2-3,5,7,9,11-13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUNGLPXNBVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)

![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)


![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5974639.png)
![N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5974640.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)
